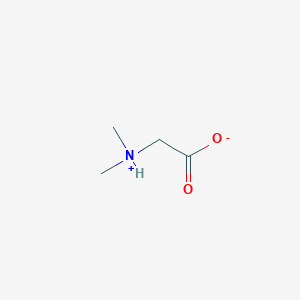
2-(4-(2-Methylpropyl)phenyl)ethanol
Description
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, such as the Knoevenagel condensation, which has been demonstrated in the synthesis of 1-phenyl-2-(2-pyridyl)ethanol from 2-methylpyridine and benzaldehyde without a catalyst or solvent (Percino, Chapela, Cerón, Soriano-Moro, & Castro, 2015). This method underscores the feasibility of synthesizing structurally similar compounds through efficient and straightforward reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-(2-Methylpropyl)phenyl)ethanol has been characterized using techniques such as IR, 1H-NMR, and single-crystal X-ray diffraction. For example, the crystal structure of 1-phenyl-2-(2-pyridyl)ethanol shows intermolecular hydrogen bonding that contributes to the stability of the molecular structure (Percino et al., 2015).
Scientific Research Applications
Controlled Release of Bioactives
Research by Zarandona et al. (2020) has developed chitosan films containing 2-phenyl ethanol for controlled release of bioactive substances. This compound, due to its fragrant, bacteriostatic, and antifungal properties, is stabilized within these films using β-cyclodextrin inclusion complexes, enhancing its retention and controlled release capabilities (Zarandona et al., 2020).
Molecular Structure Analysis
Percino et al. (2015) synthesized 1-phenyl-2-(2-pyridyl)ethanol through a Knoevenagel condensation reaction. This study characterizes the molecular structure using various techniques, such as X-ray diffraction, demonstrating its potential for further applications in chemical synthesis (Percino et al., 2015).
Extraction from Aqueous Solutions
Reis et al. (2006) explored the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes. This research is crucial for the efficient separation of this compound from complex mixtures, such as olive mill wastewater (Reis et al., 2006).
Biocatalytic Preparation for Pharmaceutical Use
Chen et al. (2019) developed a biocatalytic process using Escherichia coli cells for the preparation of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a significant pharmaceutical intermediate. This study highlights the potential for eco-friendly and efficient production of such compounds (Chen et al., 2019).
Development of Amino-Protective Groups for Peptide Synthesis
Verhart and Tesser (2010) researched the modification of 2-(methylsulphonyl)ethanol to develop new amino-protective groups for peptide synthesis. Their findings contribute to advancements in chemical synthesis and peptide research (Verhart & Tesser, 2010).
Green Production of Chemicals
Yadav and Lawate (2011) demonstrated the green production of 2-Phenyl ethanol via the hydrogenation of styrene oxide using polyurea supported Pd–Cu catalyst in supercritical carbon dioxide. This research offers an environmentally friendly alternative to traditional production methods (Yadav & Lawate, 2011).
properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,10,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKUDUSUCXBKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189599 | |
| Record name | 2-(4-(2-Methylpropyl)phenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methylpropyl)phenyl]ethanol | |
CAS RN |
36039-35-7 | |
| Record name | 2-(4-(2-Methylpropyl)phenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036039357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-69112 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-(2-Methylpropyl)phenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(2-METHYLPROPYL)PHENYL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3HYT5801E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)






